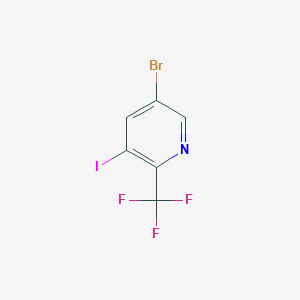

5-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZUSYHTIPKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Chemistry of 5 Bromo 3 Iodo 2 Trifluoromethyl Pyridine

Halogen-Mediated Cross-Coupling Reactions

The carbon-halogen bonds at the C3 (iodine) and C5 (bromine) positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a critical feature of this substrate, allowing for selective and sequential functionalization. In palladium-catalyzed reactions, the general order of reactivity for carbon-halogen bond activation is C–I > C–Br > C–Cl. nih.govrsc.org This inherent difference forms the basis for regioselective transformations of 5-bromo-3-iodo-2-(trifluoromethyl)pyridine.

The Suzuki-Miyaura coupling, which forges C(sp²)–C(sp²) bonds using organoboron reagents, is a powerful tool for modifying halogenated pyridines. nih.govmdpi.com For this compound, the reaction can be directed with high selectivity toward the more reactive C3-iodine position under carefully controlled conditions. By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base, a boronic acid can be coupled exclusively at the iodo-substituted carbon, leaving the bromo group intact for subsequent transformations. researchgate.net

This regioselectivity allows for a stepwise approach to synthesizing complex, unsymmetrically substituted pyridine (B92270) derivatives. Following the initial coupling at the C3 position, a second, typically more forcing, Suzuki-Miyaura reaction can be performed to functionalize the C5-bromine position. This subsequent reaction may require a different catalyst system, higher temperatures, or a more reactive boronic acid to achieve efficient conversion. nih.gov

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling on Dihalo-heterocycles Data is illustrative and based on analogous di-halogenated systems.

| Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| C3 | Iodine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | >90 |

The Sonogashira coupling provides a direct route to introduce alkynyl moieties onto the pyridine ring, a valuable transformation in medicinal chemistry and materials science. organic-chemistry.orgscirp.org This reaction, catalyzed by a combination of palladium and a copper(I) co-catalyst, also exploits the differential reactivity of the C-I and C-Br bonds. researchgate.netresearchgate.net

When this compound is treated with a terminal alkyne under standard Sonogashira conditions, the coupling occurs preferentially at the C3-iodo position. nih.gov The greater ease of oxidative addition of the C-I bond to the palladium(0) catalyst ensures high regioselectivity. This allows for the synthesis of 5-bromo-3-alkynyl-2-(trifluoromethyl)pyridine intermediates, which can be further diversified through reactions at the C5-bromo position.

Table 2: Typical Conditions for Selective Sonogashira Coupling Data is illustrative and based on analogous di-halogenated systems.

| Position Reacted | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| C3 (Iodine) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 |

The Negishi (using organozinc reagents) and Stille (using organostannane reagents) couplings offer alternative methods for carbon-carbon bond formation with distinct advantages in terms of functional group tolerance and reagent stability. researchgate.netnih.gov

Negishi Coupling: Organozinc reagents are highly reactive, often allowing for milder reaction conditions compared to other coupling methods. nih.gov In the case of this compound, an organozinc reagent would react selectively with the C-I bond. The high reactivity of organozincs makes them particularly useful for coupling with less reactive partners or for reactions at lower temperatures.

Stille Coupling: The Stille reaction is renowned for its broad functional group tolerance and the stability of the organostannane reagents. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the other palladium-catalyzed reactions, the coupling would proceed preferentially at the C3-iodo position. nih.gov The Stille reaction is particularly valuable when sensitive functional groups are present in either the pyridine substrate or the organotin reagent. The primary drawback of this method is the toxicity of the tin-containing reagents and byproducts. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen heteroatom, the trifluoromethyl group, and the two halogen substituents. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the aromatic ring. nih.govlibretexts.orgnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.org

The trifluoromethyl group is a very strong electron-withdrawing group that activates the pyridine ring for SNAr. However, the C-CF₃ bond is exceptionally strong, and the trifluoromethyl anion (CF₃⁻) is a highly unstable, poor leaving group. Consequently, displacement of the trifluoromethyl group via a standard SNAr mechanism is not a feasible or commonly observed reaction pathway. acs.org The role of the CF₃ group in this context is exclusively that of an activating group, facilitating the displacement of other substituents, namely the halogens.

Both bromine and iodine can serve as leaving groups in SNAr reactions. sci-hub.se The electron-deficient nature of the pyridine ring in this compound facilitates the initial attack by a nucleophile at the carbon atoms bearing the halogen substituents. Various nucleophiles, such as alkoxides, thiolates, and amines, can displace one of the halogen atoms.

Metalation and Electrophilic Quenching Reactions

Metalation of the pyridine ring is a powerful strategy for introducing new functional groups. The regioselectivity of this process is heavily influenced by the electronic effects of the existing substituents, particularly the strongly electron-withdrawing trifluoromethyl group.

Directed ortho-metalation (DoM) involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org In this compound, the trifluoromethyl group and the pyridine nitrogen cooperatively direct metalation to the C-4 position. This position is the most acidic proton on the ring due to the inductive effects of the adjacent iodine and the CF₃ group.

The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is often preferred for the lithiation of pyridines. clockss.org These reagents are less prone to nucleophilic addition to the pyridine C=N bond, a common side reaction with alkyllithium reagents like n-BuLi. clockss.org The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting C-4 lithiated intermediate is then quenched with a suitable electrophile to introduce a new substituent. znaturforsch.com

For instance, the reaction of 3-bromopyridine (B30812) with LDA at low temperatures leads to regioselective lithiation at the C-4 position, which can then be trapped with various electrophiles. znaturforsch.com A similar outcome is expected for the title compound, providing access to a range of 4-substituted derivatives.

Table 1: Representative Electrophilic Quenching Reactions following C-4 Lithiation

| Electrophile | Reagent Example | Expected Product at C-4 |

|---|---|---|

| Carbonyl compounds | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl |

| Carbon dioxide | CO₂ (gas) | Carboxylic acid |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl |

| Silyl (B83357) halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Disulfides | Diphenyl disulfide (PhSSPh) | Phenylthio |

The generation of organomagnesium (Grignard) and organozinc reagents from the halogenated positions offers an alternative to lithiation for nucleophilic substitution and cross-coupling reactions.

Grignard Reagent Formation: Direct reaction with magnesium metal to form a Grignard reagent can be challenging with trifluoromethyl-substituted aromatics due to potential side reactions. orgsyn.org A more controlled and widely used method is the halogen-magnesium exchange. harvard.edu This reaction typically employs an alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu The addition of lithium chloride (i-PrMgCl·LiCl, "Turbo-Grignard" reagent) often accelerates the exchange, allowing it to proceed under mild conditions and with high functional group tolerance. nih.gov

Due to the lower C-I bond dissociation energy compared to the C-Br bond, the iodine at the C-3 position is expected to undergo exchange preferentially. This selective exchange would generate a 3-pyridylmagnesium halide intermediate, leaving the bromine at C-5 intact for subsequent transformations.

Zincation: Similar to magnesium-halogen exchange, an iodine-zinc exchange can be performed. This reaction often utilizes activated zinc metal or organozinc reagents. The resulting organozinc species are generally less reactive than their Grignard or organolithium counterparts, which can enhance their functional group compatibility. These reagents are primarily used in palladium-catalyzed Negishi cross-coupling reactions.

Further Derivatization of the Pyridine Core

Beyond C-H activation, the existing functional groups on the this compound core provide multiple handles for further chemical modification.

The trifluoromethyl (CF₃) group is known for its high stability and is generally robust under many reaction conditions. tcichemicals.com However, recent advancements have enabled selective transformations of the C-F bonds within an aromatic CF₃ group. tcichemicals.comresearchgate.net These reactions are often challenging and require specific reagents or substrate pre-activation.

Potential, albeit difficult, transformations include:

Partial Hydrolysis: Under specific, often harsh, conditions, the CF₃ group can be hydrolyzed to a difluoromethyl (CF₂H) or a carboxylic acid (COOH) group.

Defluorinative Functionalization: Methods involving C-F bond cleavage through the use of silyl cations or transition metal catalysts can lead to the formation of difluoromethylenes, which can be trapped by various nucleophiles. tcichemicals.comrsc.org For example, treatment of ortho-(hydrosilyl)benzotrifluorides allows for the selective transformation of a single C-F bond. tcichemicals.com

These transformations are not trivial for the title compound but represent a potential avenue for diversification.

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of strategy in the functionalization of polyhalogenated aromatics. The C-I bond is weaker and more polarized than the C-Br bond, making the iodine atom a better leaving group and more susceptible to oxidative addition in transition metal-catalyzed reactions. nih.gov

This reactivity difference allows for highly selective sequential cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be performed selectively at the C-3 position, leaving the C-5 bromine available for a subsequent, different coupling reaction under more forcing conditions. nih.govrsc.org

Table 2: Order of Reactivity for Selective Cross-Coupling

| Position | Halogen | Relative Reactivity in Pd Catalysis | Typical Coupling Reactions |

|---|---|---|---|

| C-3 | Iodine | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C-5 | Bromine | Low | Suzuki, Buchwald-Hartwig (requires stronger conditions) |

For example, a Suzuki coupling could be performed using a mild catalyst system like Pd(PPh₃)₄ to react selectively at the C-I bond. The resulting 5-bromo-3-aryl-2-(trifluoromethyl)pyridine could then be subjected to a second Suzuki coupling using a more active catalyst system (e.g., involving a bulky, electron-rich phosphine (B1218219) ligand) to react at the C-Br bond. nih.gov

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, although its reactivity is significantly attenuated by the three strongly electron-withdrawing substituents (CF₃, I, Br). Despite this reduced basicity, the nitrogen can still undergo several characteristic reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using strong oxidizing agents. For electron-deficient pyridines, a common method involves using a peroxy acid generated in situ, for example, from hydrogen peroxide and a strong acid or anhydride (B1165640) like trifluoroacetic anhydride (TFAA). researchgate.net The resulting N-oxide activates the pyridine ring, particularly at the C-4 and C-6 positions, toward nucleophilic attack. researchgate.net

N-Alkylation and N-Arylation: Reaction with strong alkylating agents (e.g., methyl triflate, alkyl halides) or under specific arylation conditions can lead to the formation of a quaternary pyridinium (B92312) salt. wikipedia.org These salts are highly activated towards nucleophilic addition and can be used in various synthetic transformations, including ring-opening or functional group transfer reactions. nih.govresearchgate.net

Spectroscopic and Structural Elucidation Studies of 5 Bromo 3 Iodo 2 Trifluoromethyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will present as a doublet, coupled to the C4 proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

Table 1: ¹H NMR Spectroscopic Data

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.25 | d | 2.1 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Six distinct signals are anticipated, one for each carbon atom in the pyridine ring and one for the trifluoromethyl carbon. The chemical shifts are significantly influenced by the attached halogens and the trifluoromethyl group. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine (C5) and iodine (C3) will exhibit shifts characteristic of halogenated aromatic systems.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | 148.5 | q | 35.5 |

| C3 | 95.0 | s | - |

| C4 | 145.2 | s | - |

| C5 | 120.8 | s | - |

| C6 | 152.1 | s | - |

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and provides a clear signal for the trifluoromethyl group. In the case of this compound, a single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Table 3: ¹⁹F NMR Spectroscopic Data

| Group | Chemical Shift (δ, ppm) |

|---|

Note: Data is predicted relative to a standard reference (e.g., CFCl₃) and may vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₂BrF₃IN), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. The isotopic pattern observed in the mass spectrum, characteristic of the presence of bromine and iodine, would further corroborate the identity of the compound.

Table 4: HRMS Data

| Ion | Calculated m/z |

|---|

Note: The calculated m/z is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N).

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS analysis data, including retention time, mobile phase conditions, or mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) for this compound is available in published literature. This information is crucial for developing methods for its separation and identification in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Detailed MS/MS fragmentation studies for this compound have not been reported. Elucidating the fragmentation pathways is essential for the structural confirmation of the molecule and for distinguishing it from its isomers. Without experimental data, a discussion of its fragmentation patterns would be purely speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra for this compound, which would detail the characteristic absorption bands for the C-Br, C-I, C-F (from the CF₃ group), and pyridine ring vibrations, could not be located. This data is fundamental for the identification of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This information is indispensable for definitively determining its three-dimensional structure in the solid state.

Due to the absence of this foundational data, the sections and subsections of the requested article cannot be populated with the required detailed, informative, and scientifically accurate content.

Computational and Theoretical Investigations of 5 Bromo 3 Iodo 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure and properties of molecules. For a molecule like 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine, DFT calculations could offer significant understanding.

A thorough DFT analysis would involve the calculation of the molecule's electronic structure, including the energies and shapes of its molecular orbitals. Key aspects to investigate would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing nature of the trifluoromethyl group, along with the halogens, would be expected to significantly influence the electron density distribution around the pyridine (B92270) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Relates to the chemical reactivity and electronic excitation energy. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations could predict the 1H, 13C, and 19F NMR chemical shifts for this compound. These predictions, when compared with experimental data, can confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum, allowing for the assignment of specific peaks to the vibrational modes of the molecule's functional groups, such as the C-Br, C-I, C-F, and pyridine ring vibrations.

Quantum Chemical Calculations for Reactivity Predictions

Beyond its ground-state properties, quantum chemical calculations can be employed to predict the reactivity of this compound in various chemical reactions.

This trifunctionalized pyridine is a versatile substrate for cross-coupling reactions. Quantum chemical calculations could be used to elucidate the mechanisms of, for example, Suzuki, Stille, or Sonogashira couplings at the bromine and iodine positions. By calculating the energies of intermediates and transition states, researchers could determine the most likely reaction pathway and predict the regioselectivity of such reactions. The significant difference in the reactivity of the C-Br and C-I bonds is a key area that could be explored.

For any proposed reaction mechanism, the identification and characterization of the transition state are paramount. Quantum chemical calculations can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. Vibrational frequency analysis of the transition state structure would confirm it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Selectivity Rationalization (Regioselectivity, Stereoselectivity)

Computational chemistry provides powerful tools to predict and understand the selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) is a primary method for these investigations, allowing for the calculation of potential energy surfaces and the identification of transition states.

Regioselectivity: The pyridine ring in this compound has multiple potential sites for electrophilic or nucleophilic attack. The electronic nature of the substituents—the electron-withdrawing trifluoromethyl group and the halogens (bromo and iodo)—creates a complex electronic landscape.

Theoretical investigations would focus on modeling reactions such as nucleophilic aromatic substitution (SNAr), lithiation, or metal-catalyzed cross-coupling reactions. By calculating the activation energies for the formation of different regioisomers, a prediction of the major product can be made. For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), DFT calculations could be used to compare the energy barriers for substitution at the positions ortho, meta, and para to the activating trifluoromethyl group. Factors such as the stability of the Meisenheimer intermediate and the energies of the transition states leading to each isomer would be determined. nih.govnih.gov

Computational models can also explain regioselectivity in terms of the electronic properties of the ground-state molecule. Parameters like calculated CH acidity can predict the most likely site for deprotonation in metalation reactions. researchgate.net For aryne intermediates, which could potentially be formed from this molecule, the "aryne distortion model" can be computationally evaluated to predict the preferred site of nucleophilic attack based on the calculated bond angles of the transient pyridyne. nih.gov

Illustrative Data Table for Regioselectivity Prediction The following table presents hypothetical DFT-calculated activation energies for a nucleophilic substitution reaction on a related pyridine derivative, illustrating how computational data can be used to rationalize regioselectivity.

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C-4 | 25.8 | No |

| C-6 | 18.2 | Yes |

Note: Data is illustrative and not based on experimental results for this compound.

Stereoselectivity: While the parent molecule is achiral, reactions involving this compound could generate chiral centers, for example, in the side chain of a substituent introduced via a coupling reaction. Computational methods can be employed to predict the stereochemical outcome of such reactions. By modeling the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated. This involves considering the steric and electronic interactions between the substrate, reagents, and any chiral catalysts or auxiliaries.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, solvation properties, and interactions with biological macromolecules.

An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net

A key application would be to study the behavior of this molecule in different solvent environments, such as water or organic solvents. acs.org The simulations could reveal preferential solvation sites and the structure of the solvent shell around the molecule. Furthermore, the role of non-covalent interactions, such as halogen bonding, could be investigated in detail. nih.govresearchgate.net The iodine and bromine atoms on the pyridine ring are potential halogen bond donors, and MD simulations can elucidate the geometry, stability, and dynamics of these interactions with halogen bond acceptors in the environment. rsc.orgsemanticscholar.org

In the context of drug discovery, if this compound were a fragment of a larger biologically active molecule, MD simulations would be crucial for studying its binding to a target protein. nih.gov These simulations can assess the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and halogen bonds), and calculate the binding free energy. researchgate.netsemanticscholar.org

Illustrative Data Table for MD Simulation Analysis of Halogen Bonding This table shows hypothetical data from an MD simulation trajectory, analyzing the geometric criteria for a halogen bond between the iodine atom of the title compound and a generic protein receptor's carbonyl oxygen.

| Parameter | Average Value | Standard Deviation | % of Simulation Time Criteria Met |

| I···O Distance (Å) | 3.1 | 0.3 | 85% |

| C-I···O Angle (°) | 168 | 10 | 92% |

Note: Data is illustrative and not based on experimental results for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational chemistry offers a suite of tools, often referred to as quantitative structure-activity relationship (QSAR) methods, to build predictive models for this purpose. nih.gov

For this compound and its hypothetical derivatives, a QSAR study would involve several steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Such a model for derivatives of this compound could reveal which structural features are critical for activity. For example, it might indicate that a strong halogen bond donor at the 3-position is crucial, or that bulky substituents at another position are detrimental. nih.gov These insights can then guide the rational design of new, more potent compounds. mdpi.com

Illustrative Data Table for a QSAR Model The following table shows a hypothetical QSAR equation and the descriptors used to predict the anticancer activity of a series of pyridine derivatives.

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.45 | < 0.01 | Increased hydrophobicity correlates with higher activity. |

| LUMO Energy | -1.20 | < 0.05 | Lower LUMO energy (better electron acceptor) correlates with higher activity. |

| Steric Parameter (Es) at C-5 | -0.85 | < 0.01 | Bulky groups at the 5-position decrease activity. |

Hypothetical QSAR Equation: log(1/IC50) = 0.45(LogP) - 1.20(LUMO) - 0.85*(Es) + 2.15 (n=30, R2=0.88, Q2=0.75)

Note: Data is illustrative and not based on experimental results for this compound.

Applications of 5 Bromo 3 Iodo 2 Trifluoromethyl Pyridine As a Building Block in Complex Molecular Synthesis

Role in the Synthesis of Agrochemical Active Ingredients

The development of novel pesticides is crucial for global crop production. nih.govsemanticscholar.org Trifluoromethylpyridine derivatives are integral to many commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.govjst.go.jp The compound 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine serves as a powerful precursor for creating new agrochemical active ingredients due to the differential reactivity of its iodine and bromine substituents. Chemists can exploit this feature to introduce different molecular fragments in a controlled, stepwise manner, typically through metal-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space to optimize biological activity and crop safety.

The trifluoromethylpyridine moiety is a key component in a number of commercialized herbicides and insecticides. nih.govjst.go.jp For instance, the herbicide Fluazifop-butyl was the first to incorporate a TFMP substructure. nih.gov In the synthesis of new potential herbicides and insecticides, this compound offers a distinct advantage. The carbon-iodine bond is more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).

This reactivity difference allows for a selective reaction at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for assembling complex molecules, such as the phenylpyridine structures found in some modern herbicides that target the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.gov This allows researchers to build a diverse library of compounds for screening and development. nih.gov

In the field of fungicides, trifluoromethylpyridines have also proven to be essential structural motifs. nih.govnih.gov The strategic value of this compound in this context is significant. It provides a robust scaffold for synthesizing novel fungicide candidates. By first performing a reaction at the more reactive iodine position, a key substructure can be installed. The remaining bromine at the 5-position can then be used to introduce a second group designed to enhance fungicidal potency, modify the spectrum of activity, or improve pharmacokinetic properties within the target plant or fungus. This approach facilitates the creation of highly substituted pyridine (B92270) rings, which are often found in potent bioactive molecules.

Utility in Pharmaceutical and Medicinal Chemistry Research

The TFMP scaffold is present in several approved pharmaceutical products and numerous candidates undergoing clinical trials. researchgate.netnih.gov The compound this compound is a valuable starting material in medicinal chemistry for the discovery of new therapeutic agents. Its structured arrangement of reactive sites enables chemists to efficiently generate novel compounds for biological screening.

Pharmaceutical manufacturing relies on the availability of versatile chemical intermediates that can be readily converted into active pharmaceutical ingredients (APIs). pharmanoble.com this compound is an exemplary precursor for advanced drug intermediates. Its two distinct halogen handles allow for the controlled, regioselective introduction of complex functionalities. For example, a Suzuki coupling could be performed at the 3-position (iodine), followed by a Sonogashira coupling or a Buchwald-Hartwig amination at the 5-position (bromine). This stepwise approach is critical for building the complex molecular architectures often required for high-potency and high-specificity drugs, minimizing the formation of undesirable isomers and simplifying purification processes.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid pyridine core of this compound, combined with its capacity for selective functionalization at two distinct vectors (the C-I and C-Br bonds), makes it an excellent scaffold for developing new pharmacophores. rsc.org Medicinal chemists can use this building block to systematically place different substituents around the trifluoromethylpyridine core, exploring how these changes affect interaction with biological targets like enzymes or receptors. This systematic approach accelerates the discovery of lead compounds with desired therapeutic effects.

The pyridine ring is a privileged scaffold in medicinal chemistry, found in countless bioactive compounds. Creating highly substituted pyridine analogues with precise control over substituent placement is a common goal in drug design. The defined structure of this compound provides an ideal platform for this purpose. The differential reactivity of the C-I and C-Br bonds under various reaction conditions allows for the creation of complex, multi-substituted pyridine derivatives that would be difficult to synthesize by other means. This capability enables the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile. nih.gov

Applications in Advanced Materials Science

The strategic placement of bromo, iodo, and trifluoromethyl groups on the pyridine ring endows this compound with significant potential as a versatile building block in the synthesis of advanced functional materials. While specific research detailing the direct incorporation of this particular compound into materials is not extensively documented in publicly available literature, its structural motifs are highly relevant to the design of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and specialized polymers.

The trifluoromethyl (-CF3) group is a key functional moiety in the design of materials for organic electronics. Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule. Incorporating a trifluoromethyl group can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. This tuning of frontier energy levels is critical for facilitating efficient charge injection and transport in electronic devices. Pyridine derivatives, in general, are recognized for their utility as electron-transporting materials in OLEDs due to their inherent electron-deficient characteristics. The presence of a trifluoromethyl group can further enhance these properties.

Furthermore, the bromo and iodo substituents on the pyridine ring serve as reactive handles for various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and complex organic molecules. Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the precise construction of extended π-conjugated systems, which form the backbone of many organic electronic materials. The differential reactivity of the C-I and C-Br bonds can potentially allow for sequential, site-selective functionalization, offering a pathway to complex and well-defined molecular architectures. This capability is crucial for creating materials with tailored optoelectronic properties, such as specific emission wavelengths and improved charge carrier mobilities.

In the context of advanced polymers, the introduction of a trifluoromethylpyridine unit can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics. Fluorinated polymers are known for their unique properties, and incorporating a functional pyridine ring can lead to materials with novel applications in areas such as gas separation membranes, advanced coatings, and high-performance plastics.

While direct experimental data on materials synthesized from this compound is scarce in the reviewed literature, the analysis of its structural components strongly suggests its potential as a valuable precursor in materials science. The combination of a trifluoromethyl group for electronic tuning and two distinct halogen atoms for versatile cross-coupling reactions makes it a promising candidate for the development of next-generation organic electronic materials and functional polymers. Further research into the synthesis and characterization of materials derived from this compound would be necessary to fully realize its potential in advanced materials science.

Challenges and Future Perspectives in the Research of 5 Bromo 3 Iodo 2 Trifluoromethyl Pyridine

Synthetic Challenges for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines, especially those with a specific and complex substitution pattern like 5-bromo-3-iodo-2-(trifluoromethyl)pyridine, is a significant challenge in organic chemistry. chemrxiv.org Traditional methods often lack the required regioselectivity and may not be compatible with the diverse functional groups present.

Key synthetic hurdles include:

Regiocontrol: Introducing three different substituents—bromo, iodo, and trifluoromethyl groups—at the desired 2, 3, and 5 positions of the pyridine (B92270) ring with high selectivity is non-trivial. Stepwise introduction often requires lengthy synthetic routes involving protection and deprotection steps, while direct functionalization of a pre-formed pyridine ring can lead to mixtures of isomers.

Harsh Reaction Conditions: The introduction of a trifluoromethyl group can necessitate harsh reaction conditions or the use of specialized and expensive reagents. jst.go.jp Similarly, direct halogenation methods can lack specificity and require strong oxidants or catalysts.

Precursor Availability: The synthesis often relies on pre-functionalized building blocks, which may not be commercially available or easy to prepare. researchoutreach.org De novo synthesis of the pyridine ring through cycloaddition reactions offers an alternative but can be complex and may not be suitable for large-scale production. nih.govacs.org

Steric Hindrance: The trifluoromethyl group at the C2 position can sterically hinder subsequent functionalization at the adjacent C3 position, making the introduction of the iodo group challenging.

| Synthetic Strategy | Description | Advantages | Challenges Relevant to this compound |

|---|---|---|---|

| Stepwise Functionalization | Sequential introduction of substituents onto a pyridine core through reactions like halogenation, nitration, reduction, and Sandmeyer reactions. | Controlled, logical approach. | Often requires multiple steps, leading to low overall yields; potential for isomer formation; harsh conditions may be needed. google.com |

| De Novo Ring Synthesis (e.g., Cycloaddition) | Construction of the pyridine ring from acyclic precursors, such as in [2+2+2] or [4+2] cycloadditions. nih.govacs.org | High modularity and potential for creating complex substitution patterns in a single step. nih.gov | Requires specialized and often complex starting materials; reaction conditions can be sensitive; scalability can be an issue. |

| C-H Functionalization | Direct introduction of functional groups by activating C-H bonds on the pyridine ring. | High atom economy; reduces the need for pre-functionalized substrates. acs.org | Achieving high regioselectivity with multiple C-H bonds is difficult; often requires expensive transition-metal catalysts and specific directing groups. |

| Halogen Dance / Isomerization | Base-catalyzed migration of a halogen atom around the pyridine ring to a more thermodynamically stable or reactive position. rsc.org | Allows access to substitution patterns that are difficult to obtain directly. | Predicting the outcome can be complex; may lead to mixtures of isomers; requires strong bases. |

Development of Greener and More Sustainable Synthetic Routes

The increasing focus on environmental sustainability in chemical manufacturing necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents, generate significant waste, and consume large amounts of energy. The synthesis of complex molecules like this compound is an area ripe for the application of green chemistry principles.

Future research in this area should focus on:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, particularly for halogenation and trifluoromethylation steps. For example, developing catalytic C-H halogenation could eliminate the need for hazardous brominating/iodinating agents and reduce waste streams. acs.org

Atom Economy: Employing reactions that maximize the incorporation of all starting material atoms into the final product, such as multicomponent reactions or cycloadditions, which can construct the substituted pyridine core in a single, efficient step. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can improve safety when handling hazardous intermediates or performing highly exothermic reactions. It also allows for better control over reaction parameters, potentially leading to higher yields and purities.

Safer Solvents and Reagents: Reducing the reliance on toxic solvents and replacing hazardous reagents with safer alternatives. For instance, developing electrochemical methods for halogenation could provide a cleaner alternative to traditional chemical oxidants.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Sustainability Benefit |

|---|---|---|---|

| Halogenation (Bromination/Iodination) | Use of stoichiometric Br₂ or I₂ with strong acids/oxidants. | Catalytic C-H halogenation using a simple halide source (e.g., KBr) and a recyclable catalyst. acs.org | Reduces hazardous reagent use and waste; improves atom economy. |

| Trifluoromethylation | Use of harsh fluorinating agents or pre-formed, expensive CF₃-containing building blocks. | Direct trifluoromethylation using safer, more efficient reagents under catalytic conditions. | Improves safety and cost-effectiveness; reduces synthetic steps. |

| Ring Formation | Multi-step linear synthesis from simple pyridines. | One-pot multicomponent synthesis from simple acyclic precursors. nih.gov | Increases step economy; reduces solvent usage and waste generation. |

| Purification | Chromatography using large volumes of organic solvents. | Crystallization or distillation; development of processes that yield cleaner crude products. | Significantly reduces solvent waste. |

Exploration of Novel Reactivities and Catalytic Transformations

The unique electronic architecture of this compound—featuring an electron-deficient ring with two different halogens—presents a fascinating platform for exploring novel chemical transformations. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective, sequential functionalization.

Future research could explore:

Selective Cross-Coupling: The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference can be harnessed to perform sequential couplings, first at the C3 position (iodine) and then at the C5 position (bromine), enabling the controlled construction of highly complex molecules.

Pyridyne Intermediates: The use of strong bases could potentially induce the elimination of HBr or HI to form a highly reactive pyridyne intermediate. This could open pathways to novel substitution patterns that are inaccessible through conventional methods. Research has shown that 3-bromopyridines can isomerize and react via pyridyne intermediates. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the 2-CF₃ group significantly activates the pyridine ring towards nucleophilic attack. This could allow for the displacement of one of the halogens (likely the one at the most activated position) by a variety of nucleophiles, providing a direct route to further functionalization.

Catalytic Dearomatization: Asymmetric dearomatization of pyridine derivatives is an emerging field for generating complex, three-dimensional scaffolds from simple flat aromatic precursors. nih.gov Subjecting the title compound to such catalytic processes could yield novel chiral building blocks for drug discovery.

| Transformation | Expected Reactive Site | Rationale | Potential Application |

|---|---|---|---|

| Suzuki/Sonogashira Coupling (1st eq. of catalyst/reagent) | C3-Iodo | The C-I bond has a lower bond dissociation energy and is more susceptible to oxidative addition than the C-Br bond. | Sequential introduction of aryl, alkyl, or alkynyl groups. |

| Buchwald-Hartwig Amination | C3-Iodo or C5-Bromo (tunable by catalyst/ligand) | Reactivity can be tuned, but C-I is generally more reactive. Specific ligand systems can promote C-Br reactivity. | Synthesis of complex amines, anilines, and N-heterocycles. |

| Nucleophilic Aromatic Substitution (SNAr) | C5-Bromo (potentially) | The CF₃ group strongly activates the ring. The precise site of attack would depend on the stability of the Meisenheimer intermediate. | Direct introduction of O-, N-, and S-based nucleophiles. |

| Pyridyne Formation (with strong base) | Elimination of HBr or HI | Generation of a highly reactive intermediate for cycloadditions or nucleophilic additions. rsc.org | Access to unconventional substitution patterns. |

Expanding the Scope of Applications in Emerging Fields

While trifluoromethylpyridines are well-established in agrochemicals and pharmaceuticals, the specific substitution pattern of this compound makes it an attractive candidate for applications in other advanced fields. nih.govnih.gov Its unique electronic and physical properties could be leveraged for novel functions beyond traditional biological activity.

Future research should investigate its potential in:

Materials Science: The high degree of halogenation and the presence of a trifluoromethyl group can impart useful properties such as high density, low surface energy, and specific electronic characteristics. This could make it a valuable building block for:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where its electron-deficient nature could be beneficial for electron-transporting materials.

Advanced Polymers: Incorporation into polymers could create materials with enhanced thermal stability, chemical resistance, and specific optical properties (e.g., high refractive index).

Catalysis: The pyridine nitrogen atom can act as a coordinating site for metal centers. The electronic properties of the ring, heavily modulated by the three substituents, could be used to fine-tune the activity and selectivity of a metal catalyst. It could serve as a novel ligand for a range of catalytic transformations.

Chemical Biology: The compound could be used as a scaffold for developing chemical probes. The two distinct halogen atoms provide orthogonal handles for bioconjugation or for attaching fluorescent dyes and other reporter groups, allowing for the creation of tools to study biological systems. The ¹⁹F NMR signal of the CF₃ group can also be a powerful tool for monitoring interactions with biomolecules.

| Field | Potential Application | Key Properties of this compound |

|---|---|---|

| Materials Science | Component for OLEDs, OFETs, or specialty polymers. | Electron-deficient aromatic system; high thermal stability; potential for high refractive index and tunable electronic properties. |

| Ligand Design for Catalysis | Tunable ligand for transition metal catalysts. | Coordinating nitrogen atom; strong and tunable electronic influence from CF₃, Br, and I substituents on the metal center. |

| Chemical Biology | Scaffold for chemical probes and diagnostic tools. | Orthogonal reactivity of C-I and C-Br bonds for sequential conjugation; CF₃ group as a ¹⁹F NMR reporter tag. |

| Fragment-Based Drug Discovery | A highly decorated fragment for screening against biological targets. | Multiple vectors for chemical elaboration (C-I, C-Br, and pyridine N); CF₃ group for enhancing binding affinity. |

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-2-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the pyridine ring. For example:

- Step 1 : Bromination and iodination of 2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–25°C) to achieve regioselective substitution at positions 3 and 5 .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction progress is monitored by TLC and confirmed via (e.g., absence of proton signals at positions 3 and 5) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- Mass Spectrometry (HRMS) for molecular ion confirmation (expected m/z for ).

- Multinuclear NMR ( and ) to confirm the trifluoromethyl group and halogen positions .

Q. What solvents and storage conditions are optimal for preserving this compound’s stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the iodine substituent.

- Solvents : Use anhydrous DMF or THF for reactions; avoid protic solvents (e.g., methanol) to minimize nucleophilic displacement of halogens .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Experimental Design : Compare coupling efficiency with non-fluorinated analogs using to track Pd intermediate formation. DFT calculations (e.g., HOMO-LUMO gaps) can predict regioselectivity in Sonogashira reactions .

Q. What strategies mitigate competing side reactions during halogen-selective functionalization (e.g., displacement of bromine vs. iodine)?

- Methodological Answer :

- Kinetic Control : Use milder conditions (e.g., lower temperature, weaker bases) to favor iodine displacement due to its lower bond dissociation energy vs. C-Br.

- Protecting Groups : Temporarily protect the iodine site with a trimethylsilyl group during bromine substitution .

Q. How can researchers resolve contradictions in reported regioselectivity for nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Isotopic Labeling : Use -labeled nucleophiles to track attack positions via mass spectrometry.

- Computational Modeling : Perform Fukui function analysis to map electrophilic regions of the pyridine ring, identifying preferred attack sites .

Q. What are the challenges in synthesizing derivatives for biological activity studies, and how can they be addressed?

- Methodological Answer :

- Challenge : The iodine substituent’s steric bulk hinders amination or hydroxylation.

- Solution : Use Cu(I)-catalyzed Ullmann coupling with excess amine to improve yield. Validate products via - NMR to confirm N–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.